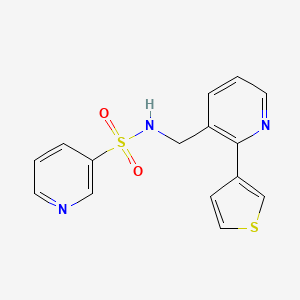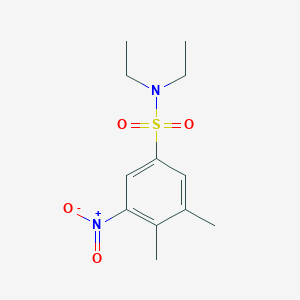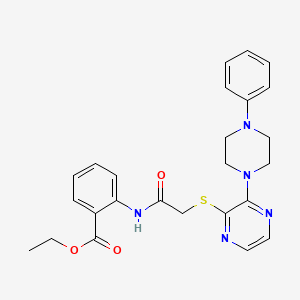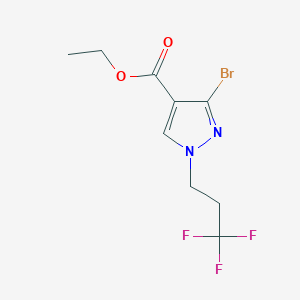
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQX, is a compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and has been shown to possess potent pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Binding Studies
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one has been explored for its potential applications in scientific research, notably in the synthesis and evaluation of its derivatives for biological activity. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from this compound have shown significant affinity for apamin-sensitive binding sites, indicating their potential in studying apamin-sensitive Ca2+-activated K+ channels. The analogues with specific methoxy arrangements and substitutions on the quinolin-4(1H)-one structure exhibit varying degrees of binding affinity, which is crucial for neurological research and potentially for the development of therapeutics targeting these channels (Graulich et al., 2006).
Photolabile Protecting Group Development
Furthermore, derivatives of quinolin-4(1H)-ones, similar to 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, have been developed as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry. These compounds demonstrate high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. This feature is particularly beneficial for the controlled release of biological messengers in response to light, providing a tool for precise spatial and temporal control in biochemical and medical research (Fedoryak & Dore, 2002).
Chemical Constituents and Cytotoxicity
The structural diversity of 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one and its derivatives has been a subject of study in various plant extracts, where such compounds are identified as chemical constituents. These studies not only contribute to the understanding of plant chemistry but also assess the biological activities of these compounds, such as cytotoxicity against cancer cell lines, highlighting their potential in cancer research (Wang et al., 2003).
Anti-Breast Cancer Drug Development
One of the significant applications of derivatives closely related to 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is in the rational design of anti-breast cancer drugs. Through in silico docking and various interaction studies, compounds such as EM015 have been developed, showcasing potent anti-breast cancer activity with minimal toxicity. This approach exemplifies how understanding the molecular structure and interactions of quinolin-4(1H)-one derivatives can lead to the development of effective cancer therapeutics (Aneja et al., 2006).
Propiedades
IUPAC Name |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-17-9-11-20(12-10-17)33(29,30)25-16-27(15-19-8-6-5-7-18(19)2)22-14-24(32-4)23(31-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCILCNANNODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)

![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)
![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)


![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)


![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2840548.png)